molecular formula C15H16FN3O B11056423 N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11056423
M. Wt: 273.30 g/mol
InChI Key: AAKSRMXBJNPGJQ-UHFFFAOYSA-N
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Description

These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group . This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cycloheptane ring and a fluorophenyl group.

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves several steps. Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially disrupt the proliferation of cancer cells. The pathways involved include the inhibition of DNA synthesis and cell division.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structure and the presence of the fluorophenyl group. Similar compounds include:

These compounds share the pyrazole and fluorophenyl moieties but differ in other substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16FN3O/c16-10-6-8-11(9-7-10)17-15(20)14-12-4-2-1-3-5-13(12)18-19-14/h6-9H,1-5H2,(H,17,20)(H,18,19)

InChI Key

AAKSRMXBJNPGJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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